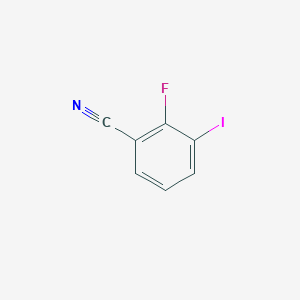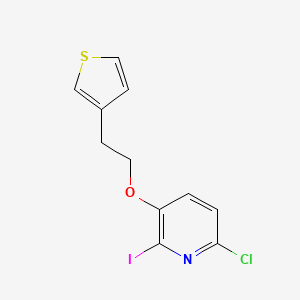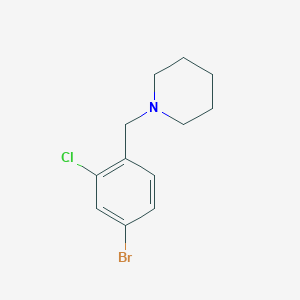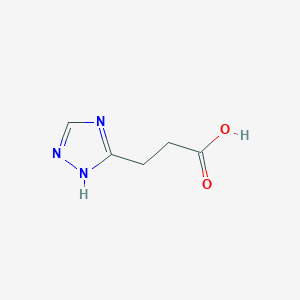
1-(4-aminobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide
Overview
Description
The compound “1-(4-aminobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide” is a chemical compound with the molecular formula C17H15ClN4O . It is used extensively in scientific research due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of “1-(4-aminobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide” is determined by its molecular formula C17H15ClN4O . Further analysis would require more specific information such as spectroscopic data.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For “1-(4-aminobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide”, these properties include its molecular weight (326.780 Da) and its molecular formula (C17H15ClN4O) . More specific properties such as melting point, boiling point, and solubility would require additional information.Scientific Research Applications
Synthesis and Characterization
1-(4-aminobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide and its derivatives are often synthesized and characterized for various scientific applications. For instance, a compound structurally similar to it was synthesized using 'one-pot' reductive cyclization, highlighting the significance of synthetic methodologies in deriving such complex molecules. This process and the structure of the synthesized compound were elucidated through various spectroscopic techniques (Bhaskar et al., 2019).
Biological Activity and Docking Studies
Carboxamides, including structures analogous to 1-(4-aminobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide, are frequently examined for their biological activities. For instance, certain carboxamides have been evaluated for antimicrobial activity and subjected to molecular docking studies, showcasing their potential in biological and pharmacological research (Talupur et al., 2021). Additionally, novel pyrazole carboxamide derivatives have been synthesized and characterized for biological screening activities (Lv et al., 2013).
Catalytic and Synthetic Utility
Compounds similar to 1-(4-aminobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide are used in catalytic and synthetic applications. For instance, their utilization in the catalyst-free synthesis of complex heterocyclic structures showcases their importance in synthetic organic chemistry (Shaabani et al., 2014). Moreover, they are involved in the synthesis of various biologically active molecules, indicating their versatility in chemical synthesis (Spoorthy et al., 2021).
properties
IUPAC Name |
1-[(4-aminophenyl)methyl]-N-(3-chlorophenyl)imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-13-2-1-3-15(8-13)21-17(23)16-10-22(11-20-16)9-12-4-6-14(19)7-5-12/h1-8,10-11H,9,19H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNDTJDTURAQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



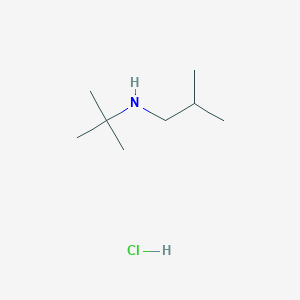




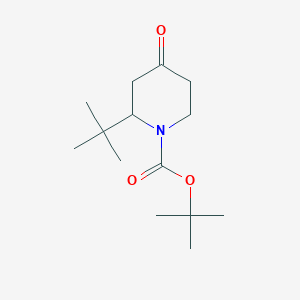


![(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol](/img/structure/B1442292.png)
